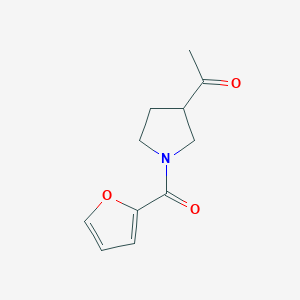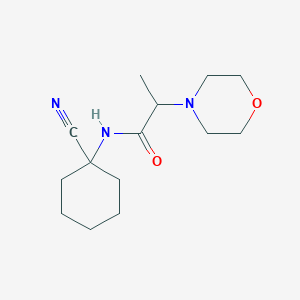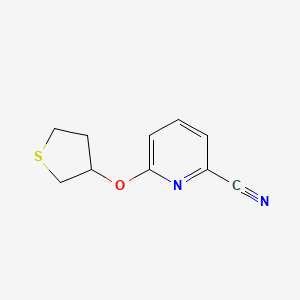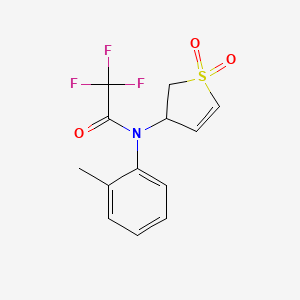
1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone is an organic compound that features a furan ring attached to a pyrrolidine ring, which is further connected to an ethanone group
Wissenschaftliche Forschungsanwendungen
1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
The exact mode of action of 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone is currently unknown due to the lack of specific studies on this compound. Compounds containing a pyrrolidine ring are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring in the structure could potentially influence these properties . Pyrrolidine derivatives are known to have good bioavailability due to their ability to form hydrogen bonds with biological targets .
Result of Action
Given the biological activity of other pyrrolidine derivatives, it’s plausible that this compound could have significant effects at the molecular and cellular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone typically involves the following steps:
Formation of the Furan-2-carbonyl Intermediate: This can be achieved through the acylation of furan using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the cyclization of a suitable precursor, such as a 1,4-diamine, under acidic or basic conditions.
Coupling Reaction: The furan-2-carbonyl intermediate is then coupled with the pyrrolidine ring through a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride or thionyl chloride.
Final Acylation: The resulting product is then acylated with ethanone under controlled conditions to yield the final compound.
Industrial Production Methods: Industrial production of 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or electrophilic reagents under mild conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Vergleich Mit ähnlichen Verbindungen
1-(Furan-2-carbonyl)pyrrolidine: Lacks the ethanone group, which may affect its reactivity and biological activity.
1-(1-(Furan-2-carbonyl)piperidin-3-yl)ethanone: Contains a piperidine ring instead of a pyrrolidine ring, which can influence its pharmacokinetic properties.
1-(1-(Furan-2-carbonyl)morpholin-3-yl)ethanone: Features a morpholine ring, which can alter its solubility and interaction with biological targets.
Uniqueness: 1-(1-(Furan-2-carbonyl)pyrrolidin-3-yl)ethanone is unique due to its specific combination of a furan ring, pyrrolidine ring, and ethanone group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-[1-(furan-2-carbonyl)pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)9-4-5-12(7-9)11(14)10-3-2-6-15-10/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAIKJPAMMRKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea](/img/structure/B2441217.png)







![methyl 6-{[(2E)-4-(dimethylamino)-N-methylbut-2-enamido]methyl}pyridine-3-carboxylate](/img/structure/B2441230.png)

![2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2441232.png)

![N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441234.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2441237.png)
